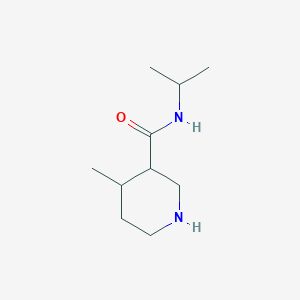
N-Isopropyl-4-methylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-4-methylpiperidine-3-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant roles in the pharmaceutical industry . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of N-Isopropyl-4-methylpiperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
N-Isopropyl-4-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.
Amidation: The compound can form amides through reactions with carboxylic acids.
Scientific Research Applications
N-Isopropyl-4-methylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-4-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-Isopropyl-4-methylpiperidine-3-carboxamide can be compared with other piperidine derivatives and carboxamides:
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and condensed piperidines. Each has unique properties and applications.
Carboxamides: Indole 2 and 3-carboxamides are known for their strong enzyme inhibitory properties. They share some similarities with this compound but differ in their specific structures and activities.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-methyl-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)9-6-11-5-4-8(9)3/h7-9,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
DUFLFMSFXCHLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


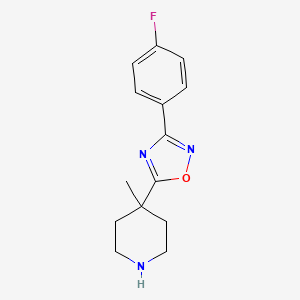
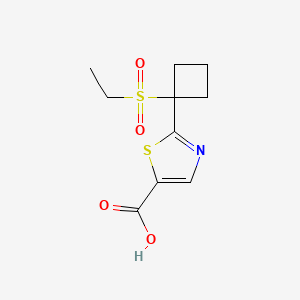
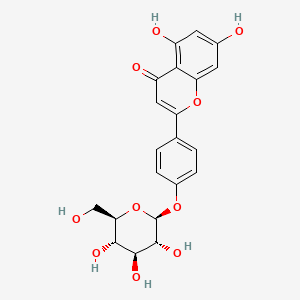
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
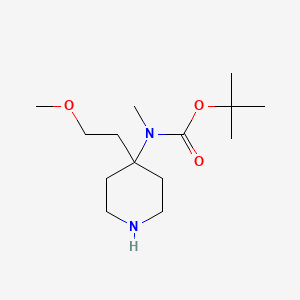
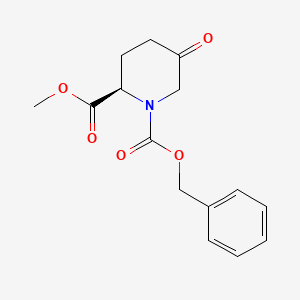
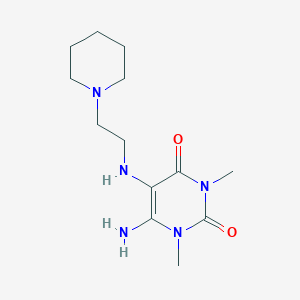
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)
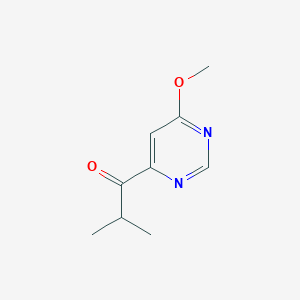
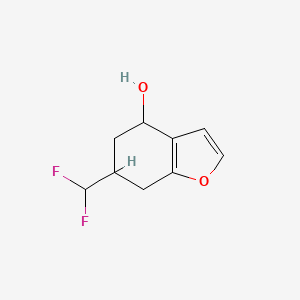
![6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B15055805.png)
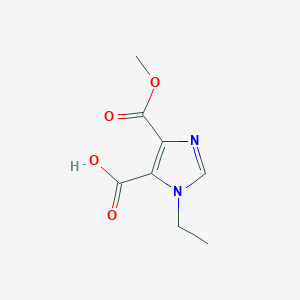

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15055821.png)
